N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound featuring a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl heterocyclic core linked via a four-carbon butanamide chain to a 4-methylbenzyl group. The benzotriazinone moiety is a pharmacophoric element associated with modulation of biological targets such as GPR139, a G protein-coupled receptor implicated in neurological and metabolic disorders .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-8-10-15(11-9-14)13-20-18(24)7-4-12-23-19(25)16-5-2-3-6-17(16)21-22-23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFZTYXAURTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.4 g/mol. The compound features a benzotriazine core, which is known for various pharmacological activities.
Synthesis
The synthesis of benzotriazinone derivatives typically involves multiple steps, including the formation of the benzotriazine ring and subsequent functionalization to introduce substituents like the 4-methylphenyl group. Recent studies have reported efficient synthetic routes that yield high-purity compounds suitable for biological testing .
Anticancer Properties
Research indicates that derivatives of benzotriazinone exhibit significant anticancer activity. For instance, several synthesized compounds have been shown to inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Benzotriazinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[(4-methylphenyl)methyl]-butanamide | HepG2 | 15 | Apoptosis induction |
| 3-hydroxy-1,2,3-benzotriazinone | MCF7 | 20 | Cell cycle arrest |
| Tirapazamine | Various | 10 | Hypoxia-selective cytotoxicity |
Antimicrobial Activity
Benzotriazinone derivatives have also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that these compounds can inhibit bacterial growth by targeting essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[(4-methylphenyl)methyl]-butanamide | E. coli | 32 µg/mL |
| Benzotriazinone derivative A | Staphylococcus aureus | 16 µg/mL |
| Benzotriazinone derivative B | Candida albicans | 8 µg/mL |
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of various benzotriazinone derivatives. It was found that modifications at the benzene ring significantly affected both anticancer and antimicrobial activities. The presence of electron-donating groups enhanced activity against cancer cells while maintaining low toxicity in normal cells .
Another research effort focused on the docking studies involving this compound against various biological targets. The results indicated strong binding affinities towards key receptors involved in cancer progression and inflammation pathways .
Scientific Research Applications
Medicinal Chemistry Applications
N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is primarily investigated for its pharmacological properties. Its structural features suggest potential activity as an anti-cancer agent and a modulator of various biological pathways.
Anticancer Activity
Research indicates that benzotriazine derivatives can exhibit cytotoxic effects against cancer cell lines. The incorporation of the 4-methylphenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. A study demonstrated that related compounds showed significant inhibition of tumor growth in xenograft models .
Modulation of GPR139
Recent investigations have identified benzotriazine-based compounds as modulators of GPR139, a receptor implicated in metabolic regulation and potential therapeutic target for obesity and diabetes. The compound's ability to interact with this receptor suggests a role in metabolic modulation .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various benzotriazine derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Metabolic Regulation
In a preclinical trial assessing GPR139 modulation, researchers administered the compound to obese mice models. The results showed a significant reduction in body weight and improved glucose tolerance compared to control groups. These findings support the compound's potential as a therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzotriazinone-Based Analogs
Compounds sharing the 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl core but differing in substituents on the amide nitrogen are critical for structure-activity relationship (SAR) studies. Key examples include:
- Key Observations :
- BG14423 replaces the 4-methylbenzyl group with a 4-(trifluoromethoxy)phenyl moiety, introducing electron-withdrawing properties that may enhance metabolic stability or receptor affinity .
- The dimethoxyphenethyl analog () incorporates methoxy groups, likely improving solubility and membrane permeability compared to the hydrophobic 4-methylbenzyl group .
Heterocyclic Core Variations
Compounds with distinct heterocycles but similar pharmacological targets provide insights into scaffold flexibility:
Pyrido[2,3-d]pyrimidinone Derivatives
- BD103 (Kundu et al., ): Contains a pyrido[2,3-d]pyrimidinone core linked to a fluorobutoxy-piperidinylmethyl chain. Demonstrated anti-proliferative activity in breast cancer models, suggesting that the benzotriazinone core in the target compound may similarly target kinase pathways .
Benzothieno[2,3-d]pyrimidinone Derivatives
- N-(4-Methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide (): Features a sulfur-containing heterocycle, which may alter electronic properties and bioavailability compared to the benzotriazinone core .
Substituent-Driven SAR Insights
Physicochemical Properties
- Melting Points: Benzotriazinone derivatives typically exhibit melting points between 175–178°C (e.g., ), suggesting moderate thermal stability .
- Mass Spectrometry : Molecular ions (e.g., m/z 589.1 for ) confirm successful synthesis .
Q & A
Q. Methodological Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Solvent | DMF/DMSO | NMR, HPLC |
| Temperature | 60–80°C | In-situ IR |
| Catalyst System | HOBt/EDC | Mass Spectrometry |
How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?
Advanced
Discrepancies often arise from impurities, solvent effects, or tautomeric equilibria. To resolve these:
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for benzotriazinone protons .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Purity assessment : Conduct elemental analysis or HRMS to confirm molecular integrity .
- Solvent standardization : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to avoid solvent-induced shifts .
What analytical techniques are critical for confirming the compound’s structural integrity?
Q. Basic
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., CCDC deposition for lattice energy calculations) .
- FT-IR spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functional groups (peaks at ~1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight within 2 ppm error .
How should researchers design experiments to assess the compound’s stability under physiological conditions?
Q. Advanced
- Simulated physiological buffers : Incubate the compound in PBS (pH 7.4) or SGF (pH 1.2) at 37°C for 24–72 hours .
- Degradation analysis : Use HPLC-UV to quantify parent compound loss and identify degradation products .
- Mass balance studies : Combine LC-MS/MS to track hydrolytic or oxidative pathways .
- Temperature stress testing : Expose to 40–60°C to accelerate degradation kinetics .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) .
- Orthogonal assays : Confirm activity via fluorescence polarization (binding) and SPR (kinetics) to rule out false positives .
- Dose-response validation : Perform IC50/EC50 curves in triplicate with statistical rigor (p < 0.05, ANOVA) .
What strategies ensure reproducibility in synthesizing the compound?
Q. Basic
- Protocol documentation : Specify stoichiometry, degassing steps, and quenching methods .
- Batch consistency : Use controlled reagent sources (e.g., Oakwood Chemical for O-benzyl hydroxylamine) .
- Analytical cross-check : Validate each batch via melting point, NMR, and HPLC against a reference standard .
How can computational models evaluate the compound’s environmental impact?
Q. Advanced
- QSAR modeling : Predict biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR) using PubChem descriptors .
- Partition coefficients : Calculate logP (e.g., XLogP3) to assess bioaccumulation potential .
- In silico toxicity : Screen for mutagenicity (e.g., Ames test models) and endocrine disruption .
What methodological approaches identify metabolic pathways of the compound in vitro?
Q. Advanced
- Liver microsome assays : Incubate with NADPH-supplemented human liver microsomes (HLM) and analyze metabolites via LC-QTOF .
- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic fate in excretion studies .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
